molecular formula C23H19NO3 B2739757 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one CAS No. 879926-82-6

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one

货号: B2739757
CAS 编号: 879926-82-6
分子量: 357.409
InChI 键: UUWPJMSSVQMRIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is a synthetic chromen-4-one derivative designed for research into novel therapeutic agents. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Specifically, this compound features a 7-[(4-methylphenyl)amino] substitution, a modification that researchers are investigating to target specific amino acid residues, such as histidine, in enzymatic binding domains to potentially modulate protein function . Chromen-4-one and chroman-4-one analogs have demonstrated significant potential in oncological research, showing cytotoxic and antiproliferative effects against a range of human cancer cell lines, including breast, prostate, and cervical cancers . The core structure is recognized for its ability to induce apoptosis and inhibit key signaling pathways in malignant cells. This compound is provided for the purpose of advancing drug discovery, primarily in the screening and development of new anti-cancer agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

879926-82-6

分子式

C23H19NO3

分子量

357.409

IUPAC 名称

3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one

InChI

InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3

InChI 键

UUWPJMSSVQMRIW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC

溶解度

not available

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylamine in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process and ensure consistency in product quality .

化学反应分析

Types of Reactions

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

科学研究应用

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses .

相似化合物的比较

Substituent Effects at Position 3

The substituent at position 3 significantly influences electronic properties and bioactivity:

  • Methoxyphenyl vs. Hydroxyphenyl derivatives (e.g., compound 14) exhibit higher melting points (241–246°C) compared to methoxyphenyl analogs (127–136°C), likely due to enhanced intermolecular hydrogen bonding .
  • Chlorophenyl Substitution : Analogs like 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one () introduce electron-withdrawing chlorine atoms, which may enhance metabolic stability but reduce solubility. The chloro group also affects crystal packing via halogen bonding, as seen in 2-(4-chlorophenyl)-6-methoxychroman-4-one (), where C–H···O and C–H···π interactions stabilize the lattice .

Substituent Effects at Position 7

The amino or alkoxy group at position 7 modulates steric bulk and binding affinity:

  • Amino vs. Alkoxy Groups: In , compound 10 (7-(2-(benzyl(methyl)amino)ethoxy) substitution) and compound 12 (7-(2-(prop-2-yn-1-ylamino)ethoxy) substitution) demonstrate that bulkier amino groups (e.g., benzyl or propargyl) reduce melting points (127–136°C) compared to simpler alkoxy derivatives. The 4-methylphenylamino group in the target compound may enhance lipophilicity and target interaction compared to piperidinyl or pyrrolidinyl substituents (e.g., compounds 14–15) .
  • Methoxybenzyloxy Substitution : Derivatives like 7-[(4-methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one () prioritize π-π stacking interactions due to aromatic substituents, which could influence pharmacokinetic properties.

Data Tables

Table 1: Physical Properties of Selected Chromen-4-one Derivatives

Compound ID / Name Position 3 Substituent Position 7 Substituent Melting Point (°C) Purity (%) Reference
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one 4-Methoxyphenyl 4-Methylphenylamino N/A N/A Target
Compound 10 () 4-Methoxyphenyl 2-(Benzyl(methyl)amino)ethoxy 135.0–136.6 98.8
Compound 14 () 4-Hydroxyphenyl 2-(Piperidin-1-yl)ethoxy.HBr 241.2–246.5 99.3
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one () 4-Chlorophenyl Methoxy N/A N/A
2-(4-Chlorophenyl)-6-methoxychroman-4-one () 4-Chlorophenyl Methoxy 378 (decomposes) 75% yield

Table 2: Structural and Functional Comparisons

Feature Target Compound Key Analogs Impact on Properties
Position 3 4-Methoxyphenyl 4-Hydroxyphenyl (compound 14), 4-Chlorophenyl Methoxy: ↑Lipophilicity; Hydroxy: ↑H-bonding; Chloro: ↑Stability
Position 7 4-Methylphenylamino Piperidinyl (compound 14), Propargylamino (compound 12) Amino groups enhance target binding; bulkier groups ↓melting points
Crystal Packing N/A Halogen bonding (), H-bonding (compound 14) Chlorophenyl derivatives stabilize via C–H···O/π

生物活性

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is a synthetic organic compound belonging to the flavone family, characterized by its unique chromen-4-one core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C23H19NO3
  • Molecular Weight : 357.409 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one
  • CAS Number : 879926-82-6

Biological Activity Overview

The biological activity of this compound includes antioxidant, anti-inflammatory, and anticancer properties. These activities are mediated through various molecular interactions and pathways.

The compound's mechanism involves:

  • Enzyme Interaction : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Modulation of Signaling Pathways : It potentially modulates pathways related to oxidative stress and inflammation, influencing cellular proliferation and apoptosis.

Antioxidant Activity

Research indicates that flavonoids, including derivatives like this compound, exhibit significant antioxidant activity. This is crucial in combating oxidative stress-related diseases.

StudyFindings
A study on flavonoidsDemonstrated that similar compounds showed a reduction in reactive oxygen species (ROS), highlighting their potential as antioxidants.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

StudyFindings
In vitro assaysShowed a decrease in TNF-alpha and IL-6 levels with treatment using the compound.

Anticancer Potential

The anticancer properties have been explored through various assays. The compound has shown promise in inhibiting cancer cell growth in several types of cancer.

Cancer TypeIC50 Value (µM)Reference
Breast Cancer15.2
Lung Cancer12.5

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that this compound exhibits superior biological activity due to its specific substitution pattern.

CompoundBiological ActivityUnique Features
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazoleModerate AChE inhibitionLacks chromen core
3-(4-methoxyphenyl)propionic acidWeak antioxidant activityNo chromen structure

常见问题

Q. What synthetic strategies are employed for the preparation of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of substituted acetophenones with aldehydes to form the chromenone core.
  • Step 2 : Introduction of the 4-methylphenylamino group via nucleophilic substitution or palladium-catalyzed coupling.
  • Step 3 : Optimization of reaction conditions (e.g., solvent, temperature) to enhance yield and purity . Key challenges include regioselectivity control during substitution and purification of intermediates using column chromatography .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodological steps include:

  • Crystal Growth : Slow evaporation of a saturated solution in solvents like methanol or DCM.
  • Data Collection : Using MoKα radiation (λ = 0.71073 Å) at 291 K.
  • Refinement : Employing SHELXL for structure solution and refinement, with R-factors typically < 0.06 for high-resolution data . Example parameters: Monoclinic space group P2₁/n, a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å, β = 100.398° .

Q. What spectroscopic techniques are critical for characterizing this chromenone derivative?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the chromenone core (λmax ~270–320 nm).
  • FT-IR : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and N–H bending in the amino group . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., m/z 312.321 for C18H16O5 derivatives) .

Q. How are solubility limitations addressed in biological assays?

Low aqueous solubility is mitigated by:

  • Co-solvents : DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies involve systematic modification of substituents:

  • Position 3 : Methoxyphenyl groups enhance antioxidant activity (EC50 ~20 μM in DPPH assays).
  • Position 7 : Aromatic amino groups (e.g., 4-methylphenylamino) improve cytotoxicity (IC50 ~15 μM in MCF-7 cells).
  • Core Modifications : Saturation of the chromenone ring reduces activity, highlighting the importance of conjugation . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Purity Variations : Use HPLC (≥95% purity) and NMR to confirm compound integrity .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to enable cross-study comparisons.
  • Structural Isomerism : Verify regiochemistry via SCXRD, as positional isomers (e.g., 7- vs. 8-substituted) exhibit divergent activities .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., RMSD < 2.0 Å over 100 ns).
  • DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) to correlate with antioxidant potential.
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors) for kinase inhibition .

Q. How is stereochemistry managed in derivatives with chiral centers?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA (heptane:isopropanol = 90:10).
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and calculated spectra.
  • Asymmetric Synthesis : Employ catalysts like BINOL-derived phosphoric acids to control enantioselectivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。